3-methoxy-1H-pyrazol-4-amine
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Overview
Description
3-Methoxy-1H-pyrazol-4-amine is a derivative of pyrazole, a class of compounds known for their versatile applications in various fields such as medicinal chemistry, material science, and industrial chemistry. Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms. The presence of a methoxy group at the 3-position and an amino group at the 4-position in this compound imparts unique chemical properties and potential biological activities to this compound.
Mechanism of Action
Target of Action
Pyrazoline derivatives, which include 5-methoxy-1h-pyrazol-4-amine, are known to be pharmacologically active scaffolds . They are present in several marketed molecules with a wide range of uses, establishing their importance in pharmaceutical and agricultural sectors .
Mode of Action
Pyrazoline derivatives have been found to interact with various targets, leading to a broad spectrum of biological activities .
Biochemical Pathways
Pyrazoline derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum utility .
Result of Action
Pyrazoline derivatives are known for their diverse pharmacological effects .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can be influenced by the specific substituents on the pyrazole ring .
Cellular Effects
Some pyrazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
A compound can interact with various transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
A compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursorsThe reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy and amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
3-Methoxy-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1H-pyrazole: Similar in structure but lacks the methoxy group.
4-Methoxy-1H-pyrazole: Similar but lacks the amino group.
3,5-Dimethoxy-1H-pyrazole: Contains an additional methoxy group at the 5-position.
Uniqueness
The presence of both methoxy and amino groups in 3-methoxy-1H-pyrazol-4-amine makes it unique compared to its analogs. This dual functionality allows for a broader range of chemical reactions and potential biological activities, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-methoxy-1H-pyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-8-4-3(5)2-6-7-4/h2H,5H2,1H3,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUFGHHLKZDDMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NN1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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